Cas no 1420794-75-7 (2,3-Dichloro-6-phenylquinoxaline)
2,3-Dichloro-6-phenylquinoxaline Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dichloro-6-phenylquinoxaline
- 2,3-Dichloro-6-phenyl-quinoxaline
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- Inchi: 1S/C14H8Cl2N2/c15-13-14(16)18-12-8-10(6-7-11(12)17-13)9-4-2-1-3-5-9/h1-8H
- InChI Key: ZXOQGJNRLXSBGN-UHFFFAOYSA-N
- SMILES: ClC1=C(N=C2C=CC(=CC2=N1)C1C=CC=CC=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 281
- Topological Polar Surface Area: 25.8
2,3-Dichloro-6-phenylquinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM221992-1g |
2,3-Dichloro-6-phenylquinoxaline |
1420794-75-7 | 97% | 1g |
$603 | 2021-08-04 | |
| Chemenu | CM221992-5g |
2,3-Dichloro-6-phenylquinoxaline |
1420794-75-7 | 97% | 5g |
$1309 | 2021-08-04 | |
| Chemenu | CM221992-10g |
2,3-Dichloro-6-phenylquinoxaline |
1420794-75-7 | 97% | 10g |
$1772 | 2021-08-04 | |
| Chemenu | CM221992-1g |
2,3-Dichloro-6-phenylquinoxaline |
1420794-75-7 | 97% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A216583-1g |
2,3-Dichloro-6-phenylquinoxaline |
1420794-75-7 | 97% | 1g |
$645.0 | 2024-04-23 |
2,3-Dichloro-6-phenylquinoxaline Suppliers
2,3-Dichloro-6-phenylquinoxaline Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2,3-Dichloro-6-phenylquinoxaline
Comprehensive Overview of 2,3-Dichloro-6-phenylquinoxaline (CAS No. 1420794-75-7): Properties, Applications, and Research Insights
2,3-Dichloro-6-phenylquinoxaline (CAS No. 1420794-75-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. With its unique quinoxaline backbone and phenyl substitution, this compound serves as a versatile intermediate for synthesizing advanced functional materials and bioactive molecules. Researchers and industries are increasingly exploring its potential due to its electron-deficient structure, which enables applications in organic electronics, catalysis, and medicinal chemistry.
The molecular structure of 2,3-Dichloro-6-phenylquinoxaline features a dichlorinated quinoxaline core, enhancing its reactivity in cross-coupling reactions. This property aligns with current trends in sustainable chemistry, where efficient synthetic routes are prioritized. A 2023 study highlighted its role in developing non-fullerene acceptors for organic solar cells, addressing the growing demand for renewable energy solutions. Such applications resonate with global searches for "green chemistry alternatives" and "high-performance organic semiconductors."
In pharmaceutical contexts, derivatives of 1420794-75-7 have shown promise as kinase inhibitors, a hot topic in cancer drug discovery. PubMed-indexed studies report its scaffold’s ability to modulate protein-protein interactions, answering frequent queries like "how do quinoxalines target enzymes?" The compound’s lipophilic Cl groups improve membrane permeability, a key factor in drug bioavailability optimization—a frequently searched term in AI-driven drug design platforms.
From a synthetic perspective, CAS 1420794-75-7 is often prepared via Pd-catalyzed arylation, a method trending in automated synthesis workflows. Its purity (>98% HPLC) makes it ideal for high-throughput screening, addressing lab automation demands. Analytical techniques like NMR and LC-MS confirm its stability under ambient conditions, a critical detail for researchers searching "stable quinoxaline derivatives."
The compound’s thermal stability (decomposition >250°C) enables applications in polymeric materials, particularly in heat-resistant coatings. This aligns with industrial searches for "flame-retardant additives" and "advanced material modifiers." Recent patents describe its incorporation into OLED emissive layers, capitalizing on the surge in "flexible display technology" inquiries.
Environmental considerations are also addressed: 2,3-Dichloro-6-phenylquinoxaline exhibits low bioaccumulation potential (logP ~3.2), a parameter frequently queried in ECHA compliance databases. Its photodegradation kinetics have been modeled to meet green chemistry metrics, responding to concerns about "persistent organic pollutants" in academic discussions.
Future research directions include exploring its supramolecular chemistry applications, particularly in metal-organic frameworks (MOFs)—a trending topic in nanotechnology forums. Computational studies using DFT calculations predict its utility in designing molecular sensors, answering niche searches like "quinoxaline-based chemosensors."
In summary, 2,3-Dichloro-6-phenylquinoxaline (CAS 1420794-75-7) represents a multifaceted compound bridging cutting-edge research and industrial innovation. Its adaptability across drug development, energy materials, and environmental science positions it as a compound of enduring relevance in contemporary chemical enterprises.
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